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CAS No.: 1000341-02-5
Cat. No.: B1593085
. J

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-Chloro-5-methyl-1H-indazole (CAS No. 1000341-02-5). Designed
for researchers, scientists, and professionals in drug development, this document offers an in-
depth analysis of its structural features through Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide emphasizes
the "why" behind the data, offering insights into the experimental choices and interpretation,
thereby ensuring scientific integrity and practical applicability.

Molecular Structure

6-Chloro-5-methyl-1H-indazole is a substituted indazole with a chlorine atom at the 6-position
and a methyl group at the 5-position of the bicyclic aromatic ring system. The precise
arrangement of these substituents significantly influences the molecule's electronic
environment and, consequently, its spectroscopic signatures.

Caption: Molecular structure of 6-Chloro-5-methyl-1H-indazole.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of organic molecules. For 6-Chloro-5-methyl-1H-indazole, both *H and 3C NMR provide
critical data for structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum reveals the number of distinct proton environments and their
connectivity through spin-spin coupling.

Table 1: *H NMR Spectroscopic Data for 6-Chloro-5-methyl-1H-indazole

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
13.43 S - 1H N-H
8.00 d 0.8 1H H-3
7.73 s - 1H H-4 or H-7
2.53 S - 3H -CHs

Source: US Patent US10662204B2. The spectrum was recorded on a 400 MHz instrument in
DMSO-ds.

» N-H Proton: The highly deshielded singlet at 13.43 ppm is characteristic of the indazole N-H
proton. Its broadness and downfield shift are due to its acidic nature and involvement in
hydrogen bonding with the DMSO solvent.

o Aromatic Protons: The doublet at 8.00 ppm is assigned to the H-3 proton, showing a small
coupling constant, which is typical for long-range coupling in such heterocyclic systems. The
singlet at 7.73 ppm can be attributed to either the H-4 or H-7 proton. The substitution pattern
on the benzene ring results in these protons appearing as singlets.

o Methyl Protons: The singlet at 2.53 ppm corresponds to the three protons of the methyl
group at the 5-position. The singlet nature indicates no adjacent protons to couple with.
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A standard protocol for acquiring the *H NMR spectrum of 6-Chloro-5-methyl-1H-indazole is
as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The choice of DMSO-ds is crucial for dissolving
the compound and for observing the exchangeable N-H proton.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

[¢]

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

[¢]

Relaxation Delay (d1): 1-2 seconds.

[e]

Acquisition Time (aq): 3-4 seconds.

o

Spectral Width (sw): A range of -2 to 16 ppm is appropriate to cover both aromatic and
aliphatic regions, including the downfield N-H proton.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line
broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to
the residual solvent peak of DMSO-de at 2.50 ppm.

Sample Preparation Data Acquisition (400 MHz NMR) Data Processing

Dissolve in DMSO-d6 Acquire FID Phase & Baseline Correction — Reference to Solvent

Click to download full resolution via product page

Caption: Workflow for *tH NMR Spectroscopy.

3C NMR Spectroscopy
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The 13C NMR spectrum provides information about the different carbon environments in the
molecule. As experimental data is not readily available, a predicted spectrum is presented
below.

Table 2: Predicted 13C NMR Spectroscopic Data for 6-Chloro-5-methyl-1H-indazole

Predicted Chemical Shift (8) ppm Assighment
141.2 C-7a

134.5 C-3

133.8 C-5

129.2 C-6

122.1 C-3a

120.5 C-4

110.9 C-7

19.8 -CHs

Note: These chemical shifts are predicted using online software and may differ from
experimental values. The prediction provides a reasonable estimation based on the chemical
structure.

e Aromatic Carbons: The signals in the range of 110-142 ppm are characteristic of the
aromatic carbons of the indazole ring. The carbons attached to the nitrogen (C-7a and C-3a)
and the halogen (C-6) are expected to be significantly influenced by these heteroatoms. The
presence of the electron-donating methyl group and the electron-withdrawing chlorine atom
will also affect the chemical shifts of the carbons in the benzene ring.

 Aliphatic Carbon: The upfield signal around 19.8 ppm is assigned to the methyl carbon.

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-de) is
generally required for 33C NMR compared to *H NMR due to the lower natural abundance of
the 13C isotope.
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 Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz *H frequency) NMR
spectrometer.

e Acquisition Parameters:

o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

o Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is needed to
obtain a good signal-to-noise ratio.

o Relaxation Delay (d1): 2-5 seconds.

o Spectral Width (sw): Arange of 0 to 220 ppm is typically sufficient for most organic
compounds.

e Processing: Similar to *H NMR, the FID is processed with a Fourier transform, followed by
phasing and baseline correction. The spectrum is referenced to the solvent peak of DMSO-
de at 39.52 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for 6-Chloro-5-methyl-1H-indazole

m/z (Predicted) Interpretation
166/168 [M]*" (Molecular ion)
151/153 [M - CHs]*

131 M- CI*

125 [M - CHs - CNJ*

Note: This data is predicted and serves as a guide for expected fragmentation. The presence of
chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
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e Molecular lon: The molecular ion peak ([M]*") is expected at m/z 166, with a corresponding
[M+2]*" peak at m/z 168 due to the presence of the 3’Cl isotope. The relative intensity of
these peaks should be approximately 3:1.

o Key Fragments:

o Loss of a methyl radical (-CHs) from the molecular ion would result in a fragment at m/z
151/153.

o Loss of a chlorine radical (-Cl) would lead to a fragment at m/z 131.

o Subsequent fragmentation, such as the loss of a molecule of HCN from the [M - CHs]*
fragment, is also plausible.

o Sample Introduction: The sample can be introduced via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile and
thermally stable compound like this, GC-MS with electron ionization (EI) is a suitable
technique.

 Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer coupled with a GC
or LC system.

e GC-MS (El) Parameters:

[e]

lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Range: Scan from m/z 40 to 300.

GC Column: A standard non-polar column (e.g., HP-5MS).

[¢]

[¢]

Temperature Program: A ramp from 100 °C to 250 °C at 10 °C/min.

» Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions. The isotopic pattern for chlorine should be verified.
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Caption: Workflow for Mass Spectrometry.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for 6-Chloro-5-methyl-1H-indazole

Wavenumber (cm—?)

(Predicted) Vibration Type Functional Group
3300-3400 (broad) N-H stretch Indazole N-H
3000-3100 C-H stretch (aromatic) Ar-H

2850-2960 C-H stretch (aliphatic) -CHs

1600-1620 C=C stretch Aromatic ring
1450-1500 C=C stretch Aromatic ring
1000-1100 C-Cl stretch Aryl-Cl

Note: This is a predicted spectrum. The exact positions and intensities of the bands can be
influenced by the solid-state packing or the solvent used.

¢ N-H Stretching: A broad absorption band in the region of 3300-3400 cm~1 is expected for the
N-H stretching vibration, characteristic of the indazole ring. The broadening is due to
hydrogen bonding.
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e C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm~1,
while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm~1,

e Aromatic C=C Stretching: The characteristic absorptions for the aromatic C=C bond
stretching are expected in the 1450-1620 cm~1 region.

o C-CI Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically
between 1000 and 1100 cm~1.

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
the most convenient. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing it into a transparent disk.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32 scans are typically sufficient.

o Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups in the molecule.

Conclusion

The spectroscopic data presented in this guide, including experimental *H NMR and predicted
13C NMR, MS, and IR data, provide a robust foundation for the structural characterization of 6-
Chloro-5-methyl-1H-indazole. The detailed protocols and interpretations offer a practical
framework for researchers working with this compound and similar heterocyclic systems. The
convergence of these spectroscopic techniques allows for an unambiguous confirmation of the
molecular structure, which is essential for its application in research and development.
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e US Patent US10662204B2, "Substituted quinazoline and pyridopyrimidine deriv

» To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chloro-5-methyl-1H-
indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593085#spectroscopic-data-of-6-chloro-5-methyl-
1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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